(4R)-4-benzyl-1,3,2lambda6-dioxathiolane-2,2-dione
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Overview
Description
(4R)-4-Benzyl-1,3,2lambda6-dioxathiolane-2,2-dione is an organosulfur compound characterized by a dioxathiolane ring structure with a benzyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-benzyl-1,3,2lambda6-dioxathiolane-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl alcohol with sulfur dioxide and an oxidizing agent to form the dioxathiolane ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the correct stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
(4R)-4-Benzyl-1,3,2lambda6-dioxathiolane-2,2-dione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfur-containing structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-4-benzyl-1,3,2lambda6-dioxathiolane-2,2-dione involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(4R)-4-Benzyl-1,3,2lambda6-dioxathiolane-2,2-dione: Unique due to its specific stereochemistry and benzyl substitution.
Other Dioxathiolane Derivatives: Compounds with different substituents on the dioxathiolane ring, which may exhibit different chemical and biological properties.
Sulfur-Containing Heterocycles: Compounds like thiophenes and thiazoles, which share some chemical reactivity but differ in structure and applications.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzyl group, which can significantly influence its reactivity and interactions with biological targets compared to other sulfur-containing heterocycles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4R)-4-benzyl-1,3,2-dioxathiolane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c10-14(11)12-7-9(13-14)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLJBJRYDKDFIG-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OS(=O)(=O)O1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OS(=O)(=O)O1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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